REACTION_CXSMILES
|
[N:1]1O[C:3]([O-])=[C:4]2[N+:9]=1[CH2:8][CH2:7][O:6][CH2:5]2.[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[C:12]#C>CC1C=CC=CC=1C>[N:1]1[N:9]2[C:4]([CH2:5][O:6][CH2:7][CH2:8]2)=[CH:3][C:12]=1[C:11]([O:15][CH2:16][CH3:17])=[O:14]
|
Name
|
|
Quantity
|
3.41 g
|
Type
|
reactant
|
Smiles
|
N=1OC(=C2COCC[N+]21)[O-]
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 140° C. for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hr
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The final solution was evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a mixture of methylene chloride and hexanes (1:5)
|
Type
|
WASH
|
Details
|
the filter pad was eluted with methylene chloride-hexanes
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate eluent was evaporated
|
Type
|
WASH
|
Details
|
the residue washed with hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=C2COCCN21)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |